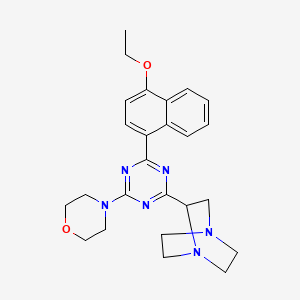
Denmt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denmt, also known as this compound, is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Dentistry
1. Dental Adhesives:
Denmt is prominently used in dental adhesives due to its ability to bond effectively with hydroxyapatite (HAp), a primary component of tooth enamel. Research has shown that while this compound adsorbs onto HAp, it does not form stable calcium salts, which affects its performance compared to other monomers like 10-methacryloyloxydecyl dihydrogen phosphate (MDP) .
Case Study:
A study investigated the chemical interaction of this compound with HAp using X-ray diffraction and nuclear magnetic resonance spectroscopy. The results indicated that this compound-treated dentin exhibited increased hydrophilicity but weaker bonding compared to MDP-treated samples .
2. Remineralization of Dental Enamel:
this compound has been studied for its potential to remineralize demineralized dental enamel. In an experiment utilizing Raman spectroscopy, different fluorinated compounds were compared for their effectiveness in enhancing enamel remineralization. Although this compound was not the primary focus, its role as a component in remineralizing agents was noted .
Applications in Material Science
1. Composite Materials:
this compound is integral in developing composite materials used for restorative dentistry. Its polymerization properties allow for the creation of durable and aesthetically pleasing restorations.
2. Scaffolding for Tissue Engineering:
Recent advancements have explored the use of this compound-based scaffolds for periodontal tissue regeneration. These scaffolds are designed to guide stem cell differentiation and modulate immune responses during healing processes .
Data Table: Comparison of Bonding Efficacy
| Material | Bonding Strength (MPa) | Hydrophilicity | Stability |
|---|---|---|---|
| This compound + HAp | Moderate | High | Low |
| MDP + HAp | High | Moderate | High |
Case Studies on this compound Applications
Study 1: Interaction with Hydroxyapatite
- Objective: To evaluate the bonding mechanism of this compound with HAp.
- Methods: X-ray diffraction and transmission electron microscopy were utilized.
- Findings: The study found that while this compound adsorbs onto HAp, it is easily washed away compared to MDP, indicating a weaker bond .
Study 2: Remineralization Effects
- Objective: To assess the efficacy of various compounds, including this compound, on remineralizing demineralized enamel.
- Methods: Raman spectroscopy was employed to analyze mineral content.
- Results: The use of fluorinated compounds showed varying degrees of effectiveness in remineralization; however, specific data on this compound's role was less pronounced .
Propriétés
Numéro CAS |
110383-50-1 |
|---|---|
Formule moléculaire |
C25H30N6O2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-[4-(1,4-diazabicyclo[2.2.2]octan-2-yl)-6-(4-ethoxynaphthalen-1-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C25H30N6O2/c1-2-33-22-8-7-20(18-5-3-4-6-19(18)22)23-26-24(21-17-29-9-11-30(21)12-10-29)28-25(27-23)31-13-15-32-16-14-31/h3-8,21H,2,9-17H2,1H3 |
Clé InChI |
RTXCTFSGQZTJAS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)N4CCOCC4)C5CN6CCN5CC6 |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)N4CCOCC4)C5CN6CCN5CC6 |
Synonymes |
2-(1,4-diazobicyclo-2,2,2-octyl)-4-(1-ethoxy-4'-naphthyl)-6-(morpholinyl)-1,3,5-triazine DENMT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















